CID 131876036
Overview
Description
Avanti’s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins [Smirnova et al, 2007] and as fluorescent quenchers in lipid bilayer structural studies [Kondo et al, 2008].
Phosphatidylcholine (PC) is a strong bilayer-forming lipid. It the most common phospholipid in mammalian membranes. It is also an important component of the mucosal layer of the colon.
Avanti′ s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins and as fluorescent quenchers in lipid bilayer structural studies.
1-palmitoyl-2-stearoyl-(16-doxyl)-sn-glycero-3-phosphocholine (16:0-16 Doxyl PC) is a spin labelled phospholipid.
Avanti′ s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins and as fluorescent quenchers in lipid bilayer structural studies.
Scientific Research Applications
Subheading Gene Regulation via Chemically Induced Dimerization
Engineered proteolysis-targeting chimera-based scalable chemically induced dimerization (PROTAC-CID) platforms were developed for inducible gene regulation and gene editing. These platforms offer fine-tuning of gene expression and multiplex biological signals with different logic gating operations. The PROTAC-CID system, coupled with genetic circuits, enables digitally inducible expression of DNA recombinases and editors for transient genome manipulation and has applications for inducible and reversible gene activation in vivo (Ma et al., 2023).
COMBINES-CID for Engineering Specific Protein Dimerization Systems
Subheading Engineering Highly Specific Protein Dimerization Systems
The COMBINES-CID method was developed for engineering highly specific chemically induced protein dimerization (CID) systems applicable to different ligands. It utilizes nanobody-based heterodimerization systems induced by specific ligands with high selectivity. This innovative method is applied to sensitive assays, like sandwich ELISA-like assays, for small molecule detection in body fluids (Kang et al., 2019).
DNA-Mediated Chemically Induced Dimerization (D-CID) for Cell Behavior Control
Subheading Non-Genetic Approach for Small-Molecule-Controlled Receptor Activation
D-CID offers a non-genetic approach for controlling cell signal transduction and cell behavior through small-molecule regulation. This method uses a programmable DNA nanodevice for activating c-Met signaling upon various small-molecular or ionic cues, demonstrating versatility in inducing signaling and manipulating behaviors of multiple cell populations in a selective and programmable fashion (Li et al., 2018).
CID in Studying Protein Localization and Signaling Networks
Subheading Spatiotemporal Control of Protein-Protein Interactions in Cells
Chemically induced dimerization (CID) offers spatiotemporal control of protein-protein interactions and protein localization in living cells. CID has been crucial in studying cellular events, particularly in cell signaling networks. The reversible control of protein localization using CID enhances the understanding of dynamic biological processes on subcellular levels (Aonbangkhen et al., 2018).
Properties
InChI |
InChI=1S/C46H90N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-31-34-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)35-32-29-26-23-20-17-18-21-24-27-30-33-36-46(9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHJHXIKLYLXQS-BKVZMYJLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H90N2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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